molecular formula C14H16ClNO5S B2643347 tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate CAS No. 2138167-25-4

tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate

Cat. No.: B2643347
CAS No.: 2138167-25-4
M. Wt: 345.79
InChI Key: JMFXCUIPNZUUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a tert-butyl ester group, a chlorosulfonyl group, and a methoxy group attached to an indole core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other established methods.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Chlorosulfonylation: The chlorosulfonyl group can be introduced using chlorosulfonic acid or sulfuryl chloride under controlled conditions.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to sulfonamide or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group can be replaced by various nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfonamide or thiol derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a building block for designing biological probes to study enzyme activities and cellular processes.

Medicine:

    Drug Development: Indole derivatives, including this compound, are explored for their potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

Industry:

    Material Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activities. The chlorosulfonyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins, thereby altering their function.

Comparison with Similar Compounds

  • tert-Butyl 3-(chlorosulfonyl)piperidine-1-carboxylate
  • tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Comparison:

  • Structural Differences: While the core structure of these compounds is similar, the presence of different substituents (e.g., piperidine vs. indole) can significantly impact their chemical reactivity and biological activity.
  • Unique Features: The indole core in tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate provides unique electronic properties and potential for π-π interactions, which are not present in the piperidine analogs.

Properties

IUPAC Name

tert-butyl 3-chlorosulfonyl-4-methoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO5S/c1-14(2,3)21-13(17)16-8-11(22(15,18)19)12-9(16)6-5-7-10(12)20-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFXCUIPNZUUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.